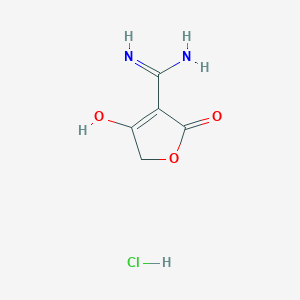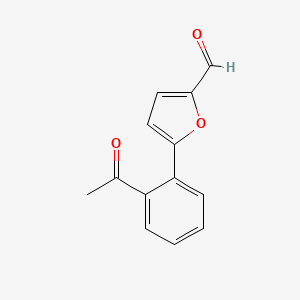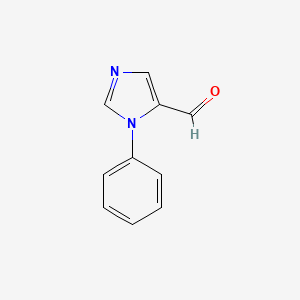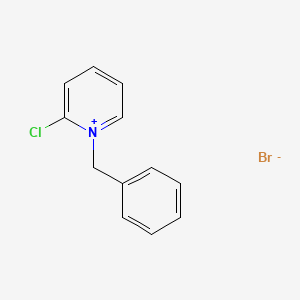
1-Benzyl-2-chloropyridinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2-chloropyridinium bromide is a chemical compound with the molecular formula C₁₂H₁₁ClN·Br and a molecular weight of 284.58 g/mol . It is known for its utility in various analytical and synthetic applications, particularly in the field of chromatography and spectrophotometry . The compound is characterized by its pyridinium core, substituted with a benzyl group and a chlorine atom.
Méthodes De Préparation
The synthesis of 1-benzyl-2-chloropyridinium bromide typically involves the reaction of 2-chloropyridine with benzyl bromide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-Benzyl-2-chloropyridinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Derivatization Reactions: It is commonly used in derivatization reactions for the detection of thiols in biological samples.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Benzyl-2-chloropyridinium bromide has several scientific research applications:
Analytical Chemistry: It is used in chromatographic methods for the detection of compounds such as clopidogrel in urine samples.
Biological Studies: The compound is employed in the derivatization of thiols for spectrophotometric detection in biological fluids.
Pharmaceutical Analysis: It is used in high-performance liquid chromatography (HPLC) for the determination of thiol drugs in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of 1-benzyl-2-chloropyridinium bromide primarily involves its ability to form stable derivatives with thiol groups. This property is exploited in analytical chemistry to enhance the detection and quantification of thiols. The compound reacts with thiols to form S-pyridinium derivatives, which can be detected using UV spectroscopy .
Comparaison Avec Des Composés Similaires
1-Benzyl-2-chloropyridinium bromide can be compared with other pyridinium derivatives such as:
- 2-Chloro-1-methylquinolinium tetrafluoroborate
- 4-Chloro-3,5-dinitrobenzotrifluoride
These compounds share similar structural features but differ in their specific substituents and applications. The uniqueness of this compound lies in its specific reactivity with thiols and its utility in analytical methods .
Propriétés
Formule moléculaire |
C12H11BrClN |
|---|---|
Poids moléculaire |
284.58 g/mol |
Nom IUPAC |
1-benzyl-2-chloropyridin-1-ium;bromide |
InChI |
InChI=1S/C12H11ClN.BrH/c13-12-8-4-5-9-14(12)10-11-6-2-1-3-7-11;/h1-9H,10H2;1H/q+1;/p-1 |
Clé InChI |
HOSJIUMJRRPKOJ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2Cl.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



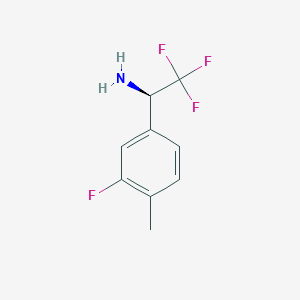
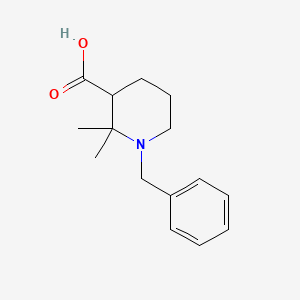
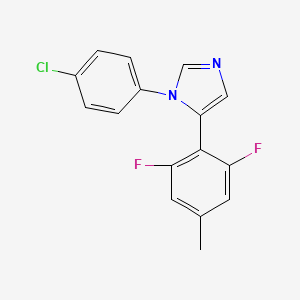
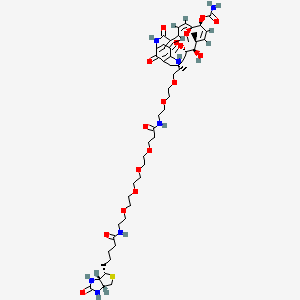
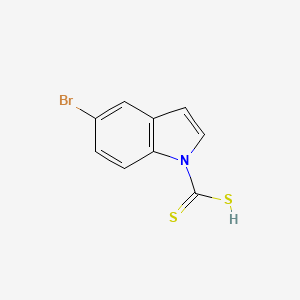
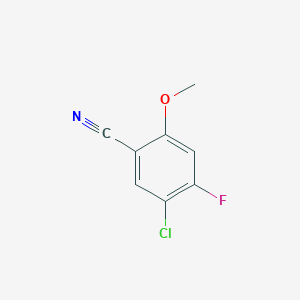
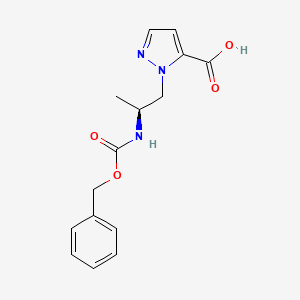
![alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile](/img/structure/B12842333.png)
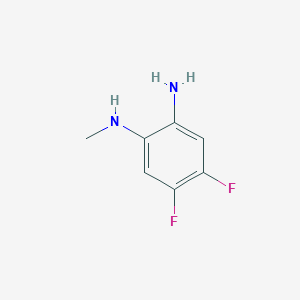
![(E)-6,6'-Dibromo-5,5'-dichloro-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12842339.png)
